Cas no 127-42-4 ((R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one)

The compound (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one is a chiral, unsaturated ketone with a distinctive structural framework featuring a cyclohexenyl moiety and an extended conjugated system. Its well-defined stereochemistry and rigid cyclohexene ring contribute to its stability and potential utility in asymmetric synthesis and fragrance applications. The α,β-unsaturated carbonyl group enhances reactivity, making it a valuable intermediate in organic transformations, including Michael additions and cyclization reactions. The trimethyl-substituted cyclohexene core imparts steric control, influencing selectivity in catalytic processes. This compound’s structural features make it suitable for research in fine chemicals and flavor/fragrance development, where precise molecular design is critical.
(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one structure
127-42-4 structure
Product name:(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
CAS No:127-42-4
MF:C14H22O
MW:206.323884487152
CID:137798
PubChem ID:16751504

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Chemical and Physical Properties

Names and Identifiers

    • (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one
    • 1-(2,6,6-TRIMETHYL-2-CYCLOHEXEN-1-YL)-, [R-(E)]-1-PENTEN-3-ONE
    • 1-Penten-3-one,1-[(1R)-2,6,6-trimethyl-2-cyclohexen-1-yl]-, (1E)-
    • FEMA 2597
    • (R-(E))-1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)pent-1-en-3-one
    • 1-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-1-penten-3-one
    • 1-Penten-3-one, 1-((1R)-2,6,6-trimethyl-2-cyclohexen-1-yl)-, (1E)-
    • 1-Penten-3-one, 1-(2,6,6-trimethyl-2-cyclohexen-1-yl)-, (theta-(E))-
    • 5-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-4-penten-3-one
    • 5-(2,6,6-Trimethyl-2-cyclohexenyl)-4-penten-3-one
    • Cetone, alpha-
    • Methyl-alpha-ionone
    • Methylionone, alpha-
    • IRONAL
    • FEMA 2711
    • IRONE ALPHA
    • METHYLIRIDON
    • ALPHA-CENTRONE
    • L-Methylionone
    • (r-(e))-1-(2,6,6
    • METHYL IONONE ALPHA
    • ALPHA-METHYL IONONE
    • Inchi: InChI=1S/C14H22O/c1-5-12(15)8-9-13-11(2)7-6-10-14(13,3)4/h7-9,13H,5-6,10H2,1-4H3/b9-8+
    • InChI Key: VPKMGDRERYMTJX-CMDGGOBGSA-N
    • SMILES: CC1=CCCC(C)(C)C1/C=C/C(=O)CC

Computed Properties

  • Exact Mass: 206.16700
  • Monoisotopic Mass: 206.167
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 295
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.4
  • Tautomer Count: 12
  • Topological Polar Surface Area: 17.1A^2

Experimental Properties

  • Density: 0.928
  • Boiling Point: 285.1 °C at 760 mmHg
  • Flash Point: 122 °C
  • PSA: 17.07000
  • LogP: 3.76010
  • FEMA: 2711 | METHYL-ALPHA-IONONE

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Security Information

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Customs Data

  • HS CODE:2914299000
  • Customs Data:

    China Customs Code:

    2914299000

    Overview:

    2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

(R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
1PlusChem
1P01JW72-1g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 95%+
1g
$92.00 2023-12-25
Aaron
AR01JWFE-1g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 95%
1g
$52.00 2023-12-16
1PlusChem
1P01JW72-5g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 >95.0%
5g
$40.00 2024-07-09
Aaron
AR01JWFE-25g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 95%
25g
$70.00 2025-02-12
1PlusChem
1P01JW72-25g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 >95.0%
25g
$58.00 2024-07-09
1PlusChem
1P01JW72-100g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 >95.0%
100g
$98.00 2024-07-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1839660-1g
(E)-1-[(1R)-2,6,6-Trimethylcyclohex-2-en-1-yl]pent-1-en-3-one
127-42-4 98%
1g
¥560.00 2024-08-09
Aaron
AR01JWFE-5g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 95%
5g
$40.00 2025-02-12
Aaron
AR01JWFE-100g
(1E)​-​1-​[(1R)​-​2,​6,​6-​Trimethyl-​2-​cyclohexen-​1-​yl]​-​1-​penten-​3-​one
127-42-4 95%
100g
$137.00 2025-02-12

Additional information on (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one

Introduction to (R,E)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one (CAS No. 127-42-4)

(R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) is a significant compound in the field of organic chemistry and pharmaceutical research. With the CAS number 127-42-4, this molecule has garnered attention due to its unique structural properties and potential applications in various biochemical pathways. The compound belongs to the class of terpenoids, which are naturally occurring organic compounds known for their diverse biological activities.

The structural framework of (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) consists of a cyclohexenone core substituted with a pentenyl group. This configuration imparts specific stereochemical properties that are crucial for its interaction with biological targets. The R,E configuration indicates the relative stereochemistry of the double bonds, which plays a pivotal role in determining the compound's biological efficacy.

Recent advancements in chemical biology have highlighted the importance of terpenoids in drug discovery. (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) has been studied for its potential role in modulating various enzymatic pathways. Its ability to interact with proteins and enzymes has led researchers to explore its applications in developing novel therapeutic agents. The compound's unique structure allows it to mimic natural ligands, thereby influencing cellular processes at a molecular level.

In vitro studies have demonstrated that (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) exhibits inhibitory effects on certain key enzymes associated with inflammatory responses. These findings are particularly relevant in the context of chronic inflammatory diseases, where targeted inhibition of inflammatory pathways can lead to significant therapeutic benefits. The compound's ability to selectively interact with these enzymes without affecting other cellular processes makes it a promising candidate for further development.

The synthesis of (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques have been employed to achieve high yields and purity levels. These techniques include asymmetric synthesis and catalytic methods that enhance the efficiency of the synthetic process. The development of robust synthetic routes is essential for scaling up production and facilitating further research and development.

One of the key challenges in working with (R,E-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pent-1-en-3-one) is its sensitivity to environmental factors such as light and oxygen. To mitigate these issues, researchers have developed specialized storage and handling protocols. These protocols ensure that the compound remains stable during storage and transportation, maintaining its integrity for subsequent experiments. Such measures are critical for preserving the compound's biological activity and ensuring reliable results in research studies.

The pharmacokinetic properties of (R,E-1-(2,6,6-Trimethylcyclohexenylidene)pentenone) are another area of active investigation. Studies have focused on understanding how the compound is metabolized within the body and how it interacts with different biological systems. This information is crucial for optimizing dosages and delivery methods to maximize therapeutic efficacy while minimizing potential side effects.

In conclusion, (R,E-1-(2,6,6-Trimethylcyclohex--2-en--1-ylyl)pent-1-) represents a fascinating molecule with significant potential in pharmaceutical applications. Its unique structure and biological activities make it a valuable tool for researchers exploring new therapeutic strategies. As our understanding of biochemical pathways continues to evolve, compounds like this are poised to play a crucial role in advancing medical science.

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